molecular formula C8H12N2S B13640605 4-(Thiophen-2-yl)pyrrolidin-3-amine

4-(Thiophen-2-yl)pyrrolidin-3-amine

Katalognummer: B13640605
Molekulargewicht: 168.26 g/mol
InChI-Schlüssel: KGKIXPKUXNSBPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Thiophen-2-yl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with a thiophene group at the 2-position and an amine group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiophen-2-yl)pyrrolidin-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor containing both the thiophene and amine functionalities. For example, the reaction of 2-thiophenecarboxaldehyde with a primary amine can form an intermediate Schiff base, which can then undergo cyclization to form the pyrrolidine ring .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient cyclization and minimize side reactions .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Thiophen-2-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-(Thiophen-2-yl)pyrrolidin-3-amine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-(Thiophen-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(Thiophen-2-yl)pyrrolidin-3-amine is unique due to the combination of the pyrrolidine and thiophene rings, which imparts distinct electronic and steric properties. This combination enhances its potential as a versatile scaffold for drug discovery and materials science .

Eigenschaften

Molekularformel

C8H12N2S

Molekulargewicht

168.26 g/mol

IUPAC-Name

4-thiophen-2-ylpyrrolidin-3-amine

InChI

InChI=1S/C8H12N2S/c9-7-5-10-4-6(7)8-2-1-3-11-8/h1-3,6-7,10H,4-5,9H2

InChI-Schlüssel

KGKIXPKUXNSBPH-UHFFFAOYSA-N

Kanonische SMILES

C1C(C(CN1)N)C2=CC=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.